molecular formula C26H24Cl2N2O5S B11524678 3-[(Phenylcarbonyl)amino]phenyl 2,4-dichloro-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoate

3-[(Phenylcarbonyl)amino]phenyl 2,4-dichloro-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoate

Cat. No.: B11524678
M. Wt: 547.4 g/mol
InChI Key: ZTMTWCSNCODHKK-UHFFFAOYSA-N
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Description

3-BENZAMIDOPHENYL 2,4-DICHLORO-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes benzamide, dichlorobenzene, and methylpiperidine sulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDOPHENYL 2,4-DICHLORO-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDOPHENYL 2,4-DICHLORO-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-BENZAMIDOPHENYL 2,4-DICHLORO-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-BENZAMIDOPHENYL 2,4-DICHLORO-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-BENZAMIDOPHENYL 2,4-DICHLORO-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE: shares similarities with other benzamide and dichlorobenzene derivatives.

    4-METHYLPIPERIDIN-1-YL SULFONYL BENZOATE: Another compound with a similar structure but lacking the benzamide group.

Uniqueness

The uniqueness of 3-BENZAMIDOPHENYL 2,4-DICHLORO-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H24Cl2N2O5S

Molecular Weight

547.4 g/mol

IUPAC Name

(3-benzamidophenyl) 2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoate

InChI

InChI=1S/C26H24Cl2N2O5S/c1-17-10-12-30(13-11-17)36(33,34)24-15-21(22(27)16-23(24)28)26(32)35-20-9-5-8-19(14-20)29-25(31)18-6-3-2-4-7-18/h2-9,14-17H,10-13H2,1H3,(H,29,31)

InChI Key

ZTMTWCSNCODHKK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4)Cl)Cl

Origin of Product

United States

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